![molecular formula C40H58S6Sn2 B6591795 (4,8-Bis(5-((2-ethylhexyl)thio)thiophen-2-yl)benzo[1,2-b:4,5-b']dithiophene-2,6-diyl)bis(trimethylstannane) CAS No. 1613389-30-2](/img/structure/B6591795.png)

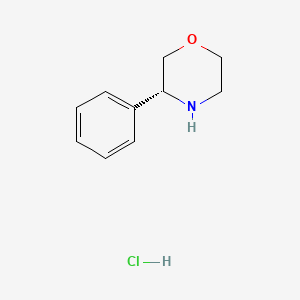

(4,8-Bis(5-((2-ethylhexyl)thio)thiophen-2-yl)benzo[1,2-b:4,5-b']dithiophene-2,6-diyl)bis(trimethylstannane)

Descripción general

Descripción

“(4,8-Bis(5-((2-ethylhexyl)thio)thiophen-2-yl)benzo[1,2-b:4,5-b’]dithiophene-2,6-diyl)bis(trimethylstannane)” is a compound used in the construction of polymers for solar cells . It is also known as “PBDTTT-CT” in the context of all-polymer solar cells .

Synthesis Analysis

The synthesis of this compound involves a sulfide oxidation tuning approach in 4,8-bis (5- (2-ethylhexyl)thiophen-2-yl)benzo [1,2- b :4,5- b ′]dithiophene (BDTT) for constructing a series of sulfone-based dual acceptor 1-2 (A 1 –A 2)-type copolymers with different numbers of sulfonyl groups .Molecular Structure Analysis

The molecular structure of this compound is C40H58S4Sn2 . It is a part of the donor poly in all-polymer solar cells .Aplicaciones Científicas De Investigación

1. Organic Solar Cells

This compound, in the form of Poly[(2,6-(4,8-bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b:4,5-b']dithiophene)-co-(1,3-di(5-thiophene-2-yl)-5,7-bis(2-ethylhexyl)benzo[1,2-c:4,5-c']dithiophene-4,8-dione)] (PBDB-T), is widely used as a donor material in high-efficiency organic solar cells. Studies on its temperature-dependent aggregation properties in solution revealed that it forms strong interchain interactions, facilitating aggregation at room temperature. At higher temperatures, it coils to increase intrachain interactions, reducing aggregation. This behavior affects the excited-state dynamics, potentially improving the production of polaron pairs and accelerating the production of free polarons in solar cells (Ran et al., 2022).

2. Conjugated Materials Synthesis

The compound has been used in designing and preparing electron-acceptor-donor-acceptor type oligomers, such as BDT-TBT and BDT-THTBT, as electron-donating materials for organic solar cells. The incorporation of this compound in the oligomers affects their energy levels and bandgap, influencing their photovoltaic performance. Organic solar cells fabricated with these oligomers have demonstrated varying power conversion efficiencies (Sylvianti et al., 2018).

3. Solution-Processed Small Molecule Development

A related compound, an alkylselenophene-substituted benzodithiophene (BDTSe-TTPD) with broad absorption and suitable energy levels, was synthesized for use in photovoltaic devices. This study highlights the impact of different solvents and active layer thickness on the device performance, including power conversion efficiency under specific irradiation conditions (Kim et al., 2014).

4. Conjugated Polymer Synthesis for Polymer Solar Cells

The compound has been integral in synthesizing novel benzo[1,2-b:4,5-b′]dithiophene (BDT)-based conjugated polymers with varying side-chain substitutions. These polymers have been studied for their solubility, absorption spectra, energy levels, charge transport, blend film morphology, and photovoltaic properties. Such studies provide insights into the optoelectronic and photovoltaic properties of these polymers, which are crucial for advancing solar cell technology (Chung et al., 2014).

5. Investigation of Isomers for Organic Photovoltaics

Research on donor-acceptor small molecules based on benzo[1,2-b:4,5-b']dithiophene and benzo[c][1,2,5]thiadiazole has revealed the influence of structural variation on their optoelectronic properties, morphology, and photovoltaic performance. These studies are targeted towards understanding the effect of molecular geometry and energy levels on the efficiency of solar cell devices (Du et al., 2016).

Mecanismo De Acción

Target of Action

The primary target of this compound is the sulfone group . The sulfone group acts as an electron-output site due to its strong electron-withdrawing ability .

Mode of Action

The compound interacts with its target through a process known as sulfide oxidation tuning . This process involves constructing a series of sulfone-based dual acceptor 1-2 (A1–A2)-type copolymers with different numbers of sulfonyl groups .

Biochemical Pathways

The compound affects the photocatalytic hydrogen evolution pathway . This pathway is crucial for the process of water splitting, a significant area of research in the field of renewable energy .

Pharmacokinetics

The compound is known to be a solid at room temperature , which may influence its absorption and distribution characteristics.

Result of Action

The compound’s action results in high photocatalytic activities . Specifically, the resulting polymer, PBDTTS-1SO, displayed high photocatalytic activities of 97.1 mmol h −1 g −1 and 473 μmol h −1 (6 mg) under visible-light illumination . It also had an apparent quantum yield exceeding 18% at a wavelength of 500 nm .

Action Environment

The compound’s photocatalytic activities were observed under visible-light illumination , suggesting that light conditions may play a role in its efficacy.

Direcciones Futuras

The use of this compound in all-polymer solar cells is of growing interest as an alternative to polymer/fullerene blend solar cells . The ready tunability of the energy levels of both bulk heterojunction (BHJ) components allows for energetically well-aligned blends to be rationally designed . Future research may focus on improving the power conversion efficiency (PCE) of all-polymer solar cells .

Propiedades

IUPAC Name |

[4,8-bis[5-(2-ethylhexylsulfanyl)thiophen-2-yl]-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H40S6.6CH3.2Sn/c1-5-9-11-23(7-3)21-37-29-15-13-27(39-29)31-25-17-19-36-34(25)32(26-18-20-35-33(26)31)28-14-16-30(40-28)38-22-24(8-4)12-10-6-2;;;;;;;;/h13-18,23-24H,5-12,21-22H2,1-4H3;6*1H3;; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWVZZUBZUJKJNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)CSC1=CC=C(S1)C2=C3C=C(SC3=C(C4=C2SC(=C4)[Sn](C)(C)C)C5=CC=C(S5)SCC(CC)CCCC)[Sn](C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H58S6Sn2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

968.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde](/img/structure/B6591732.png)

![Tert-butyl 4-[3-amino-5-(trifluoromethyl)phenyl]piperidine-1-carboxylate](/img/structure/B6591741.png)

methyl]-2-methylpropane-2-sulfinamide](/img/structure/B6591798.png)